1-(2-(Bromomethyl)-3-(trifluoromethylthio)phenyl)-3-chloropropan-1-one
Description
1-(2-(Bromomethyl)-3-(trifluoromethylthio)phenyl)-3-chloropropan-1-one is a halogenated aromatic ketone derivative characterized by a phenyl ring substituted with bromomethyl (-CH₂Br) at position 2 and trifluoromethylthio (-SCF₃) at position 3. The propan-1-one moiety is linked to the aromatic ring via a ketone group at position 1, with a chlorine atom at position 3 of the propane chain. This structural arrangement confers unique physicochemical properties, including high electrophilicity due to the electron-withdrawing trifluoromethylthio group and reactivity at the bromomethyl site for nucleophilic substitution.
Properties
Molecular Formula |
C11H9BrClF3OS |
|---|---|
Molecular Weight |
361.61 g/mol |
IUPAC Name |
1-[2-(bromomethyl)-3-(trifluoromethylsulfanyl)phenyl]-3-chloropropan-1-one |
InChI |
InChI=1S/C11H9BrClF3OS/c12-6-8-7(9(17)4-5-13)2-1-3-10(8)18-11(14,15)16/h1-3H,4-6H2 |
InChI Key |
GHUOEYXTLWDWKR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)SC(F)(F)F)CBr)C(=O)CCCl |
Origin of Product |
United States |
Preparation Methods
Multi-Step Synthesis via Sequential Functionalization
Initial Ring Functionalization: Trifluoromethylthiolation
The introduction of the trifluoromethylthio (–SCF₃) group at the 3-position of the phenyl ring is a pivotal first step. Recent advances in palladium-catalyzed C–H activation enable direct ortho-trifluoromethylthiolation of pre-functionalized arenes. For example, Huang et al. demonstrated that using palladium(II) acetate (10 mol%), silver trifluoromethylthiolate (AgSCF₃, 2 equiv.), and Selectfluor (3 equiv.) in dimethyl ether (DME) at 80°C achieves ortho-selective trifluoromethylthiolation with 87% yield. Acetic acid (5 equiv.) is critical to suppress oxidative dimerization of the substrate.
Bromomethyl Group Installation at the 2-Position
Following trifluoromethylthiolation, the bromomethyl (–CH₂Br) group is introduced via radical bromination. VulcanChem’s protocol for analogous compounds employs N-bromosuccinimide (NBS, 1.2 equiv.) and azobisisobutyronitrile (AIBN, 0.1 equiv.) in carbon tetrachloride under reflux, achieving 82% yield. The reaction proceeds through a radical chain mechanism, selectively targeting the methyl group adjacent to electron-withdrawing substituents.
Friedel-Crafts Acylation for Propanone Attachment
The propan-1-one moiety is introduced via Friedel-Crafts acylation. EvitaChem’s methodology utilizes chloroacetyl chloride (1.5 equiv.) and aluminum chloride (AlCl₃, 1.2 equiv.) in dichloromethane (DCM) at 0°C, yielding 65–78% of the acylated intermediate. The reaction preferentially occurs at the 1-position due to the directing effects of the –SCF₃ and –CH₂Br groups.
Chlorination of the Propanone Sidechain
Final chlorination at the 3-position of the propanone is achieved using molecular chlorine (Cl₂, 1.1 equiv.) and iron(III) chloride (FeCl₃, 0.2 equiv.) in dichloromethane at 0°C. This electrophilic substitution reaction proceeds with 70% yield, forming the target compound.
Table 1: Summary of Sequential Functionalization Steps
Alternative Pathway: Pre-Functionalized Building Blocks
Synthesis of 2-Bromo-3-(trifluoromethylthio)phenol
EvitaChem’s approach begins with 2-bromo-3-(trifluoromethylthio)phenol, synthesized via Ullmann coupling of 2-bromophenol with trifluoromethylthiolating reagents. The phenol group serves as a directing group for subsequent acylation.
Protection-Deprotection Strategy
The phenolic –OH group is protected as a methyl ether using methyl iodide (CH₃I, 2 equiv.) and potassium carbonate (K₂CO₃, 3 equiv.) in acetone. After Friedel-Crafts acylation, the methyl ether is cleaved with boron tribromide (BBr₃, 1.5 equiv.) in DCM at −78°C.
Bromomethylation Post-Acylation
Bromination of the methyl ether intermediate is performed using phosphorus tribromide (PBr₃, 1.1 equiv.) in diethyl ether, yielding 89% of the bromomethyl derivative.
Table 2: Performance Comparison of Protection-Deprotection vs. Direct Functionalization
| Metric | Protection-Deprotection | Direct Functionalization |
|---|---|---|
| Total Yield | 52% | 45% |
| Step Count | 5 | 4 |
| Purification Complexity | High | Moderate |
Radical-Mediated Bromination Optimization
Solvent and Initiator Screening
VulcanChem’s radical bromination protocol identifies carbon tetrachloride (CCl₄) as the optimal solvent due to its non-polar nature and ability to stabilize bromine radicals. Substituting AIBN with benzoyl peroxide (BPO) reduces yield to 68%, indicating the superiority of AIBN for this substrate.
Chlorination Mechanistic Insights
Electrophilic Aromatic Substitution vs. Sidechain Chlorination
FeCl₃ catalyzes electrophilic chlorination at the propanone’s α-carbon rather than the aromatic ring due to the electron-withdrawing effects of the –SCF₃ and –CH₂Br groups. Kinetic studies reveal a second-order dependence on Cl₂ concentration, suggesting a bimolecular mechanism.
Industrial-Scale Production Considerations
Continuous Flow Reactor Design
EvitaChem’s pilot-scale production employs a three-stage continuous flow system:
- Trifluoromethylthiolation in a Pd-packed column reactor.
- Bromomethylation using a falling-film reactor with UV irradiation.
- Chlorination in a low-temperature (−10°C) plug-flow reactor.
This setup achieves 73% overall yield with a throughput of 12 kg/day.
Purification Challenges
The compound’s lipophilicity (logP ≈ 3.1) complicates crystallization. Industrial protocols use gradient elution with hexane/ethyl acetate (9:1 to 4:1) on silica gel columns, followed by recrystallization from heptane.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The trifluoromethylthio group can undergo oxidation to form sulfoxides or sulfones, while reduction reactions can modify the chloropropanone moiety.
Addition Reactions: The compound can participate in addition reactions with nucleophiles or electrophiles, resulting in the formation of new carbon-carbon or carbon-heteroatom bonds
Common reagents used in these reactions include strong nucleophiles, oxidizing agents like hydrogen peroxide, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and the nature of the reagents used.
Scientific Research Applications
1-(2-(Bromomethyl)-3-(trifluoromethylthio)phenyl)-3-chloropropan-1-one has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique functional groups make it a valuable tool in biochemical studies, including enzyme inhibition and protein labeling.
Industry: Used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism by which 1-(2-(Bromomethyl)-3-(trifluoromethylthio)phenyl)-3-chloropropan-1-one exerts its effects involves interactions with various molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in biomolecules, while the trifluoromethylthio group can modulate the compound’s electronic properties, influencing its reactivity and binding affinity. The chloropropanone moiety can participate in electrophilic interactions, further contributing to the compound’s overall activity .
Comparison with Similar Compounds
Substituent Position and Electronic Effects
- Target vs. Positional Isomer (CAS 1804232-60-7) : The target compound has bromomethyl at position 2 and trifluoromethylthio at position 3, whereas the isomer reverses these groups. This positional swap alters electronic distribution: the -SCF₃ group at position 3 (meta to the ketone) in the target compound may enhance electron withdrawal, increasing electrophilicity at the ketone compared to the isomer .
- Target vs.
Ketone Position (Propan-1-one vs. Propan-2-one)
The propan-2-one variant (CAS 1806549-22-3) shifts the ketone to position 2, altering steric and electronic environments. Propan-1-one derivatives are more reactive in Claisen condensations due to the α-proton’s acidity, while propan-2-one derivatives may exhibit reduced reactivity .
Brominated Enone ()
2-Bromo-1-(4-methylphenyl)-3-phenyl-prop-2-en-1-one lacks the trifluoromethylthio group but features a conjugated enone system. The α,β-unsaturated ketone enables Michael addition reactions, diverging from the target compound’s nucleophilic substitution pathways .
Biological Activity
The compound 1-(2-(Bromomethyl)-3-(trifluoromethylthio)phenyl)-3-chloropropan-1-one is a synthetic organic molecule with potential applications in pharmaceuticals and agrochemicals. Its unique chemical structure, characterized by a bromomethyl group, trifluoromethylthio substituent, and a chloropropanone moiety, suggests diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 329.54 g/mol. The presence of halogen atoms (bromine and chlorine) and the trifluoromethyl group significantly influence its reactivity and biological interactions.
Pharmacological Properties
Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced biological activity due to their unique electronic properties. The trifluoromethylthio group in this compound may contribute to its lipophilicity, potentially improving membrane permeability and bioavailability.
- Antimicrobial Activity :
- Herbicidal Activity :
- Cytotoxicity :
Study on Antimicrobial Effects
A study conducted on a series of brominated and trifluoromethylated compounds demonstrated that certain derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell membranes and inhibition of key metabolic enzymes.
| Compound | Activity | Mechanism |
|---|---|---|
| 1 | Moderate | Membrane disruption |
| 2 | High | Enzyme inhibition |
| 3 | Low | Minimal interaction |
Study on Herbicidal Efficacy
In another research project focusing on herbicides, compounds similar to 1-(2-(Bromomethyl)-3-(trifluoromethylthio)phenyl)-3-chloropropan-1-one were tested for their ability to inhibit protoporphyrinogen oxidase (PPO), an enzyme critical for chlorophyll synthesis in plants. Results indicated that these compounds could effectively reduce weed growth by targeting this enzyme.
The biological activity of the compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in metabolic pathways in both microorganisms and plants.
- Membrane Interaction : The lipophilic nature due to the trifluoromethyl group enhances interaction with lipid membranes, leading to altered permeability.
- Oxidative Stress Induction : Halogenated compounds can generate reactive oxygen species (ROS), leading to cellular damage in pathogens or cancer cells.
Q & A
Q. What are the recommended synthetic routes for 1-(2-(bromomethyl)-3-(trifluoromethylthio)phenyl)-3-chloropropan-1-one, and how do reaction conditions influence yield?
The synthesis typically involves sequential functionalization of a phenylpropanone backbone. A plausible route includes:
- Step 1 : Bromination of a precursor such as 3-(trifluoromethylthio)phenylpropan-1-one using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) to introduce the bromomethyl group .
- Step 2 : Chlorination via nucleophilic substitution or Friedel-Crafts acylation, depending on the reactivity of the intermediate.
Critical factors:
Q. How can the structural identity of this compound be confirmed, and what spectroscopic techniques are most effective?
A multi-technique approach is required:
- NMR :
- Mass spectrometry (HRMS) : Molecular ion peaks at m/z 377.92 (CHBrClFOS) validate the molecular formula .
- X-ray crystallography : Resolves spatial arrangements of the bromomethyl and trifluoromethylthio groups, though crystal growth may require slow evaporation from acetone/hexane mixtures .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the bromomethyl and trifluoromethylthio groups in cross-coupling reactions?
The bromomethyl group acts as an electrophilic site for nucleophilic substitution (e.g., Suzuki-Miyaura coupling), while the electron-withdrawing -SCF group directs reactivity via:
- Electronic effects : -SCF deactivates the aromatic ring, reducing electrophilic substitution but enhancing oxidative stability .
- Steric effects : The bulky -SCF group hinders para-substitution, favoring meta-functionalization in subsequent reactions .
Example : In Pd-catalyzed cross-coupling, the bromomethyl group reacts with arylboronic acids, but competing C-S bond cleavage may occur under strong bases (e.g., KCO) .
Q. How do computational methods (e.g., DFT) predict the compound’s behavior in catalytic systems?
Density Functional Theory (DFT) simulations reveal:
- Electrostatic potential maps : Highlight nucleophilic regions (bromomethyl) and electrophilic regions (carbonyl group) .
- Transition states : Predict activation barriers for bromine displacement (~25–30 kcal/mol) and SCF rotation (~5 kcal/mol) .
Validation : Compare computed IR spectra (e.g., C=O stretch at 1700 cm) with experimental FT-IR data to refine models .
Q. What strategies resolve contradictions in reported biological activity data for analogs of this compound?
Discrepancies in bioactivity (e.g., enzyme inhibition) may arise from:
- Purity : HPLC analysis (C18 column, acetonitrile/water gradient) ensures >95% purity, eliminating false positives from impurities .
- Stereochemical considerations : Chiral HPLC or Mosher ester analysis confirms enantiomeric excess, as racemic mixtures may show reduced activity .
Case study : Analog 3-(3-chlorophenyl)-1,1,1-trifluoro-2-propanone showed conflicting IC values due to residual solvents in crude samples; recrystallization resolved discrepancies .
Methodological Guidance
Q. What analytical workflows are recommended for tracking byproducts during synthesis?
- LC-MS : Monitors intermediates and side products (e.g., dibrominated byproducts) in real-time .
- GC-MS : Detects volatile impurities (e.g., residual thionyl chloride) .
- In situ IR : Tracks carbonyl group integrity during chlorination .
Table 1 : Common Byproducts and Mitigation Strategies
| Byproduct | Source | Mitigation |
|---|---|---|
| Dibrominated derivative | Over-bromination | Limit NBS stoichiometry (1.1 equiv) |
| Dechlorinated compound | Reduction side reaction | Use anhydrous conditions |
Q. How can researchers optimize reaction scalability while maintaining stereochemical fidelity?
- Flow chemistry : Continuous flow reactors improve heat transfer and reduce side reactions (e.g., 70% yield at 10 g scale vs. 50% in batch) .
- Catalyst immobilization : Silica-supported Pd catalysts enhance recyclability in cross-coupling reactions .
Critical parameter : Residence time in flow systems must be calibrated to prevent bromomethyl group degradation (>2 min at 80°C) .
Q. What are the limitations of current crystallographic databases for this compound’s structural analogs?
- Sparse data : Only 3% of -SCF-containing structures in the Cambridge Structural Database (CSD) have resolved S···F interactions .
- Refinement challenges : High thermal motion of -CHBr groups requires anisotropic displacement parameters in SHELXL .
Solution : Hybrid DFT/X-ray refinement (e.g., using Olex2) improves accuracy for disordered regions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
